molecular formula C16H10Cl2N6O3S B465011 (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Cat. No.: B465011
M. Wt: 437.3g/mol
InChI Key: JFEQRPNRXLAOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazones.

Preparation Methods

The synthesis of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the reaction of 2,5-dichlorophenylhydrazine with 4-nitrobenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with a suitable thioamide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound may also interact with cellular pathways involved in apoptosis, autophagy, and other cellular processes . These interactions lead to the observed biological effects, such as antimicrobial or anticancer activity.

Properties

Molecular Formula

C16H10Cl2N6O3S

Molecular Weight

437.3g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C16H10Cl2N6O3S/c17-9-3-6-11(18)12(7-9)20-21-14-13(22-23(15(14)25)16(19)28)8-1-4-10(5-2-8)24(26)27/h1-7,22H,(H2,19,28)

InChI Key

JFEQRPNRXLAOPC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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